7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXHCMYDFEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanism of action, and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of precursor molecules. The presence of the mercaptoethyl group is significant as it may enhance the compound's reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives. For instance, a related compound, 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, exhibited significant growth inhibition across various cancer cell lines (mean percentage of growth inhibition of 48.5% over 60 NCI cancer cell lines) with an IC50 value of 6.28 µM against HCT-116 colorectal cancer cells . Such findings suggest that compounds within this chemical class could be developed as targeted therapies against cancer.
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of cyclin-dependent kinases (CDKs). For example, the aforementioned compound inhibited the CDK1/Cyclin B complex at an IC50 of 161.2 nM and induced apoptosis through the intrinsic pathway by increasing pro-apoptotic markers like p53 and Bax while decreasing anti-apoptotic Bcl-2 levels .
Other Biological Activities
In addition to antitumor activity, pyrazolo-pyrimidine derivatives have shown promise in other therapeutic areas:
- Antiparasitic Activity : Some studies indicate that pyrazolo-pyrimidines can inhibit growth in Plasmodium falciparum, suggesting potential use in malaria treatment .
- Antibacterial Activity : Compounds in this class have demonstrated activity against Mycobacterium tuberculosis and other bacterial pathogens .
- CNS Disorders : Pyrazolo-pyrimidines have been explored for their effects on neurological conditions due to their ability to modulate various neurotransmitter systems .
Case Studies
Several case studies illustrate the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and its derivatives. These compounds have been evaluated for their efficacy against various bacterial and fungal strains. In vitro testing revealed that certain derivatives exhibited substantial antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 12 |
| C | C. albicans | 10 |
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine framework has been associated with anti-inflammatory effects. Research indicates that compounds within this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Targeting Toll-like Receptors
A pivotal study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting Toll-like receptor 4 (TLR4), a key player in the immune response. By inhibiting TLR4 dimerization, these compounds could regulate inflammatory signaling pathways, offering a novel approach to treating autoimmune disorders and sepsis .
Chemical Precursor
This compound serves as an important precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of more complex structures through condensation reactions with aromatic aldehydes and other electrophiles. This versatility is crucial for developing new pharmaceuticals and agrochemicals .
Table 2: Synthetic Routes Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Condensation with Aldehyde | Arylidene Derivatives | 85 |
| Cyclization | New Heterocycles | 75 |
Case Study: Antimicrobial Efficacy
In a controlled study, a series of derivatives based on this compound were synthesized and tested against common pathogens. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced antimicrobial activity compared to the parent compound.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of selected derivatives resulted in reduced swelling and inflammation markers in serum samples, suggesting potential for therapeutic use in chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogues:
Key Observations:
- Substituent Diversity : The target compound’s 2-mercaptoethyl group distinguishes it from chlorophenyl (), furylmethyl (), and hydroxyl () derivatives.
- Molecular Weight : The target is smaller (246 g/mol) compared to bulkier analogues like the dichloroindole derivative (474 g/mol) , which may influence solubility and membrane permeability.
Preparation Methods
Introduction of the 2-Mercaptoethyl Group
The mercaptoethyl substituent (–CH2CH2SH) is typically introduced via nucleophilic substitution or alkylation reactions using appropriate mercaptoethyl reagents such as 2-mercaptoethyl halides or thiol-containing alkylating agents.
A plausible synthetic sequence includes:
- Step 1: Preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core.
- Step 2: Functionalization at the 7-position with a leaving group (e.g., halogenation or activation of a hydroxyl group).
- Step 3: Nucleophilic substitution with 2-mercaptoethyl nucleophile (e.g., 2-mercaptoethylamine or 2-mercaptoethyl bromide) to yield the 7-(2-mercaptoethyl) derivative.
This approach aligns with common heterocyclic functionalization strategies where the mercaptoethyl moiety is introduced via substitution at a reactive position on the heterocyclic core.
Detailed Reaction Conditions and Reagents
While specific experimental details for this exact compound are scarce in the literature, analogous preparations of related pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones suggest the following:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate + hydroxylamine or methoxyamine | Cyclization to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core | Typically reflux in suitable solvent (e.g., ethanol) |
| 2 | Halogenation agent (e.g., N-bromosuccinimide) or activation reagent | Introduction of leaving group at 7-position | Controlled conditions to avoid overreaction |
| 3 | 2-Mercaptoethyl bromide or 2-mercaptoethylamine + base (e.g., triethylamine) | Nucleophilic substitution to attach mercaptoethyl group | Performed in polar aprotic solvent (e.g., DMF) under inert atmosphere |
Purification and Characterization
- Purification: Column chromatography on silica gel is commonly employed to isolate the target compound from reaction mixtures.
- Characterization: Confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. High-performance liquid chromatography (HPLC) can be used for purity assessment.
Research Findings and Optimization
- The synthetic route is generally straightforward but requires careful control of reaction conditions to prevent side reactions, especially during mercaptoethyl substitution due to the thiol's nucleophilicity and potential oxidation.
- Solvent choice and base selection critically influence the yield and purity of the final product.
- Protective atmosphere (nitrogen or argon) is recommended during mercaptoethyl introduction to avoid thiol oxidation.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Core synthesis | Hydroxylamine/methoxyamine + substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate | Formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one |
| Activation of 7-position | Halogenation (e.g., NBS) or other activation | Introduction of leaving group for substitution |
| Mercaptoethyl substitution | 2-Mercaptoethyl bromide/amine + base in DMF | Nucleophilic substitution yielding 7-(2-mercaptoethyl) derivative |
| Purification | Silica gel chromatography | Isolation of pure compound |
| Characterization | NMR, MS, HPLC | Confirmation of structure and purity |
Q & A
Q. How to design a SAR study for derivatives of this compound?
- Methodological Answer :
- Combinatorial Chemistry : Synthesize a library with varied substituents (e.g., halogens, alkyl chains).
- High-Throughput Screening (HTS) : Test 100+ derivatives in parallel against a target panel.
- Multivariate Analysis : Use PCA to correlate structural features with bioactivity .
- Example : A 2023 study identified a -CF3 substituent that improved IC50 by 10-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
